1-methanesulfonyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one
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Overview
Description
1-Methanesulfonyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azabicyclo octane structure, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methanesulfonyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Construction of the Azabicyclo Octane Scaffold: This step involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective methodologies.
Coupling Reactions: The pyrazole ring and the azabicyclo octane scaffold are then coupled using appropriate coupling reagents and conditions.
Formation of the Imidazolidinone Moiety: The final step involves the formation of the imidazolidinone ring, which can be achieved through cyclization reactions involving urea derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methanesulfonyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[32
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets. The pyrazole ring and the azabicyclo octane scaffold are known to interact with enzymes and receptors, modulating their activity. The imidazolidinone moiety may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: This compound features a pyrazole ring and has been studied for its biological activity.
(±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticoronavirus and antitumoral activity.
Uniqueness: 1-Methanesulfonyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the azabicyclo octane scaffold, in particular, sets it apart from other similar compounds and contributes to its potential as a versatile research tool.
Properties
IUPAC Name |
1-methylsulfonyl-3-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S/c1-25(23,24)19-8-7-17(14(19)21)15(22)20-11-3-4-12(20)10-13(9-11)18-6-2-5-16-18/h2,5-6,11-13H,3-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLJTAMXSPPBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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